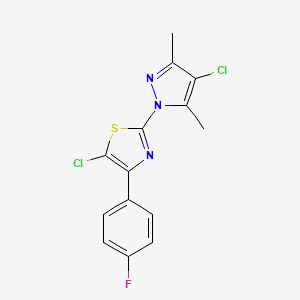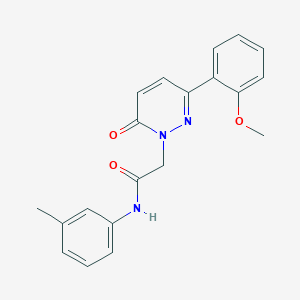
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide, also known as MPA or MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been found to exhibit potent pharmacological properties that make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has also been found to reduce the expression of MMPs, which are involved in tissue remodeling and repair. In addition, 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized using standard laboratory techniques. 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has also been found to exhibit potent pharmacological properties, which make it a promising candidate for drug development. However, 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its toxicity, which makes it important to conduct further research in this area.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide. One of the directions is to study the toxicity of the compound in more detail. Another direction is to investigate the potential of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide as a drug for the treatment of cancer and inflammatory diseases. Further research is also needed to understand the mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide and to identify potential targets for drug development. In addition, the synthesis of analogs of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide may lead to the development of novel drugs with improved pharmacological properties.
Conclusion:
In summary, 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a synthetic compound that exhibits potent pharmacological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, and it has shown promising results in various research studies. The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves the reaction of 2-amino-3-(2-methoxyphenyl) pyridazine-6-one with N-(m-tolyl) acetamide in the presence of a catalyst. 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide, and further studies are needed to fully understand the potential of this compound for drug development.
Synthesemethoden
The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves the reaction of 2-amino-3-(2-methoxyphenyl) pyridazine-6-one with N-(m-tolyl) acetamide in the presence of a catalyst. The reaction yields 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide as a white crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography. The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been reported in several research articles, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been extensively studied for its pharmacological properties, and it has shown promising results in various research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-5-7-15(12-14)21-19(24)13-23-20(25)11-10-17(22-23)16-8-3-4-9-18(16)26-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOKUMKHXAWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2950092.png)
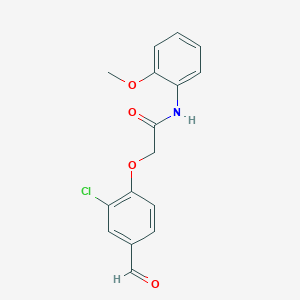
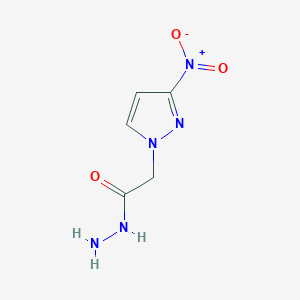

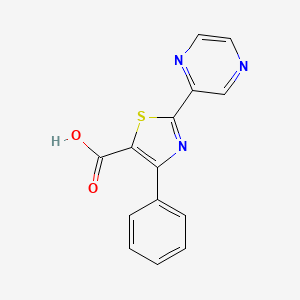
![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)
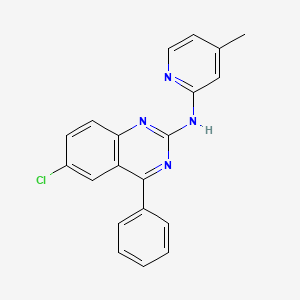
![(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2950106.png)
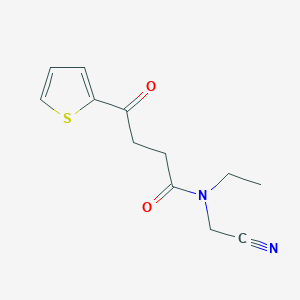
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)
